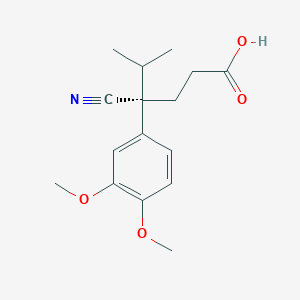
1-Methyl-1,2,4-triazole
Overview
Description
1-Methyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. It consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to one of the nitrogen atoms. This compound is known for its versatile chemical properties and significant applications in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
1-Methyl-1,2,4-triazole (MTA) is a derivative of the triazole class of compounds. Triazoles are known to interact with a variety of enzymes and receptors in biological systems Triazoles have been reported to interact with enzymes such as carbonic anhydrase 2 and acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including fluid balance and nerve function, respectively.
Mode of Action
Triazoles are known to form a variety of non-covalent bonds with enzymes and receptors, which can lead to broad-spectrum biological activities . For instance, the triazole ring can produce anti-ChE activity by inhibiting both AChE and BuChE activities . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds containing a triazole ring have been reported to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . These activities suggest that MTA could potentially influence multiple biochemical pathways.
Pharmacokinetics
The triazole nucleus is known to improve a drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .
Result of Action
Triazoles have been reported to exhibit a wide range of biological activities, suggesting that mta could potentially have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MTA. For instance, in plants exposed to 1,1-dimethylhydrazine, a rocket fuel, MTA formed at all contaminant concentrations in an extremely short period This suggests that environmental contaminants can influence the formation and action of MTA
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,4-triazole, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction leads to a range of biochemical reactions, contributing to its versatile biological activities
Cellular Effects
These effects could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to interact with a variety of enzymes and receptors in the biological system . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For instance, the reaction of 5-bromo-1-methyl-1H-1,2,4-triazole with carbon dioxide in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures yields 1-methyl-1H-1,2,4-triazole-3-carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrazine derivatives and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and halogenating agents are frequently employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-Methyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: this compound derivatives exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug development
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial materials
Comparison with Similar Compounds
1-Methyl-1,2,4-triazole can be compared with other triazole derivatives such as:
1,2,3-Triazole: Another isomer with different nitrogen atom positions, leading to distinct chemical properties and applications.
Fluconazole: A triazole-based antifungal drug with a broader spectrum of activity.
Voriconazole: Another antifungal agent with enhanced potency and spectrum compared to fluconazole
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDIEIXRBWPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209699 | |
| Record name | 1H-1,2,4-Triazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-21-1 | |
| Record name | 1H-1,2,4-Triazole, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,4-Triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















